![molecular formula C14H8FN3O3S B2980870 4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 941885-23-0](/img/structure/B2980870.png)

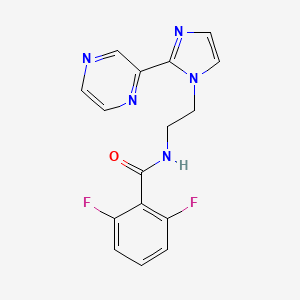

4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

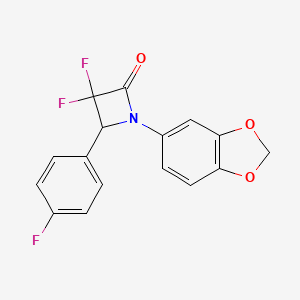

“4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . It’s a derivative of benzothiazole, which is a heterocyclic compound with diverse biological activities .

Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide” is characterized by the presence of a benzamide group and a benzothiazole group . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Solid-Phase Synthesis Applications

One study describes the solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones, utilizing 4-fluoro-3-nitrobenzoic acid as a starting material. This research highlights the compound's utility in generating benzodiazepinone skeletons, a class of molecules with significant pharmaceutical interest (Jung Lee, D. Gauthier, & R. Rivero, 1999).

Building Block for Heterocyclic Scaffolds

Another study emphasizes 4-chloro-2-fluoro-5-nitrobenzoic acid as a versatile building block for the solid-phase synthesis of diverse heterocyclic scaffolds, such as benzimidazoles and quinoxalinones. Although not directly mentioning 4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide, this work underlines the importance of fluoro and nitro-substituted benzamide derivatives in heterocyclic chemistry (Soňa Křupková et al., 2013).

Fluoro Substituted Sulphonamide Benzothiazole Synthesis

Research on fluoro-substituted sulphonamide benzothiazole compounds for antimicrobial screening showcases the synthetic applications of fluoro and nitro-substituted benzamide derivatives. These compounds, synthesized from 3-chloro-4fluoro aniline, demonstrate the compound's role in creating pharmacologically active molecules (V. Jagtap et al., 2010).

Fluorine-18 Labeling for Biological Studies

A study on the development of fluorine-18-labeled 5-HT1A antagonists for biological evaluations illustrates the use of fluorinated benzamide derivatives in radiolabeling for neuroimaging. This research demonstrates the compound's potential in developing diagnostic tools for neurological conditions (L. Lang et al., 1999).

Synthesis of Fluorinated 1,3-Benzothiazin-4-ones

Another application involves the synthesis of 2-hetaryl- and 2-(hetaryl)ylidene substituted 5-fluoro-8-nitro-1,3-benzothiazin-4-ones , which were prepared by interaction with C-nucleophiles. This study provides insights into the compound's utility in generating potentially tuberculostatic agents (E. Nosova et al., 2020).

Future Directions

The future directions for “4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities of benzothiazole derivatives, these compounds may have potential as therapeutic agents for various diseases .

properties

IUPAC Name |

4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-7-10(18(20)21)5-6-12(11)22-14/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXRCNMNHHFJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)

![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)

![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)

![8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2980797.png)

![N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2980802.png)

![2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B2980805.png)

![N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2980806.png)

![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980809.png)

![ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2980810.png)